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Compound of Interest |

Compound Name: 2-tetradecylhexadecanoic Acid
CAS No.: 66880-77-1
Cat. No.: B128074

Get Quote

This in-depth technical guide provides a comprehensive overview of the expected
spectroscopic data for 2-tetradecylhexadecanoic acid, a saturated branched-chain fatty acid
with the molecular formula CsoHesoO2 and a molecular weight of 452.8 g/mol .[1] This document
Is intended for researchers, scientists, and drug development professionals engaged in the
synthesis, identification, and characterization of long-chain fatty acids. We will delve into the
theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this molecule.

Introduction: The Significance of Branched-Chain
Fatty Acids

Branched-chain fatty acids (BCFAs) are a unigue class of lipids found in various natural
sources, including bacteria, plants, and marine organisms. Unlike their straight-chain
counterparts, BCFAs exhibit distinct physicochemical properties, such as lower melting points
and increased fluidity, which are crucial for their biological functions. 2-
Tetradecylhexadecanoic acid, a C30 fatty acid, is a representative example of a long-chain
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BCFA. Its detailed structural elucidation is paramount for understanding its role in biological
systems and for its potential application in various fields, including drug delivery and materials
science. Spectroscopic techniques are the cornerstone of this characterization, providing
unambiguous structural information.

Predicted *H and **C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the
structural elucidation of organic molecules. Based on the known structure of 2-
tetradecylhexadecanoic acid and established chemical shift principles, we can predict the
key features of its *H and 3C NMR spectra.

Predicted *H NMR Spectrum

The proton NMR spectrum of 2-tetradecylhexadecanoic acid is expected to be dominated by
signals from the long alkyl chains. The following table summarizes the predicted chemical
shifts, multiplicities, and integrations for the key protons.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Notes

-COOH

~10-12

Broad Singlet

1H

The chemical
shift of the
carboxylic acid
proton is highly
dependent on
the solvent and

concentration.

-CH(COOH)-

~2.2-2.5

Multiplet

1H

This methine
proton is alpha to
the carbonyl
group and is
expected to be a
multiplet due to
coupling with the
adjacent
methylene

protons.

-CH:- (adjacent

to the methine)

~1.5-1.7

Multiplet

4H

These methylene
protons are beta
to the carbonyl
group and
adjacent to the

methine proton.

-(CH2)n-

~1.2-1.4

Broad Singlet

~48H

The signals for
the numerous
methylene
groups in the
long alkyl chains
will overlap to
form a large,

broad signal.
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The terminal
methyl groups of
the two alkyl
chains will

-CHs ~0.8-0.9 Triplet 6H aPpear asd
triplet due to
coupling with the
adjacent
methylene

groups.

Data predicted based on general principles of NMR spectroscopy and data from analogous
compounds.[2][3]

Predicted **C NMR Spectrum

The carbon-13 NMR spectrum will provide complementary information, confirming the carbon
framework of the molecule.
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Carbon Assignment

Predicted Chemical Shift (9,
ppm)

Notes

The carbonyl carbon of the

-COOH ~179-181 carboxylic acid is typically
found in this downfield region.
The methine carbon at the

-CH(COOH)- ~45-50 branch point, alpha to the
carbonyl group.

-CH:- (adjacent to the 32.36 The methylene carbons beta to

methine) the carbonyl group.
The overlapping signals of the

-(CH2)n- ~29-30 numerous methylene carbons
in the long alkyl chains.
Specific methylene carbons

] N near the ends of the chains or

-CHaz- (various positions) ~22-34 ) )
the branch point will have
distinct chemical shifts.

-CHs ~14 The terminal methyl carbons.

Data predicted based on general principles of NMR spectroscopy and data from analogous

compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight and

fragmentation pattern of a molecule. For 2-tetradecylhexadecanoic acid, the exact mass is

452.45933 g/mol .[1]

Expected Fragmentation Pattern (Electron lonization -

El)

In Electron lonization (EI) mass spectrometry, the molecular ion peak (M+*) at m/z 452 is

expected, although it may be weak due to the lability of the long-chain fatty acid. Key
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fragmentation patterns for fatty acids include:

o McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, which would
result in a prominent peak.

e Alpha-cleavage: Cleavage of the bond between C1 and C2, and C2 and the alkyl chains.

o Series of hydrocarbon fragments: A series of peaks separated by 14 Da (corresponding to
CHz units) due to the fragmentation of the long alkyl chains.

While specific data for 2-tetradecylhexadecanoic acid is not readily available, the mass
spectra of its isomers, such as tetradecyl hexadecanoate and hexadecyl tetradecanoate, show
a molecular ion peak at m/z 452 and characteristic fragmentation patterns of long-chain esters,
which can serve as a useful comparison.[4][5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a
molecule. The IR spectrum of 2-tetradecylhexadecanoic acid will be characterized by the
absorptions of the carboxylic acid group and the long alkyl chains.
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Functional Group

Expected Absorption
Appearance
Range (cm™?)

Notes

O-H (Carboxylic Acid)

2500-3300 Very Broad

This broad absorption
is a hallmark of the

hydrogen-bonded O-H
stretch in a carboxylic

acid dimer.

C-H (sp?® hybridized)

2850-2960 Strong, Sharp

Multiple peaks
corresponding to the
symmetric and
asymmetric stretching
of the numerous C-H
bonds in the
methylene and methyl

groups.

C=0 (Carboxylic Acid)

1700-1725 Strong, Sharp

The carbonyl stretch
is a very prominent
and easily identifiable

peak.

C-O (Carboxylic Acid)

1210-1320 Medium

The C-O stretching

vibration.

O-H (bend)

920-950 Broad

The out-of-plane
bending of the O-H

group.

Data predicted based on general principles of IR spectroscopy and data from analogous

compounds.[7][8][9][10]

Experimental Protocols

To obtain high-quality spectroscopic data for 2-tetradecylhexadecanoic acid, the following

experimental workflows are recommended.

NMR Sample Preparation and Acquisition Workflow
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (LC-MS) Workflow

Caption: Workflow for LC-MS analysis of 2-tetradecylhexadecanoic acid.

IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum of 2-tetradecylhexadecanoic acid.

Synthesis and Purity Considerations

The synthesis of 2-tetradecylhexadecanoic acid typically involves the coupling of two long-
chain alkyl halides or related precursors.[11][12][13] It is crucial to be aware of potential side
products and starting materials that may be present as impurities in the final product.
Spectroscopic analysis is essential for confirming the purity of the synthesized compound. For
instance, the presence of unreacted starting materials or byproducts would be readily
detectable by NMR and MS.

Conclusion

This technical guide has provided a detailed predictive overview of the spectroscopic data for
2-tetradecylhexadecanoic acid. While experimental data for this specific molecule is not
widely available in public databases, the principles of NMR, MS, and IR spectroscopy,
combined with data from analogous compounds, allow for a robust prediction of its spectral
features. The experimental workflows outlined provide a solid foundation for researchers to
acquire high-quality data for the unambiguous characterization of this and other long-chain
branched fatty acids. The combination of these spectroscopic techniques provides a self-
validating system for structural confirmation, which is indispensable in the fields of chemical
synthesis and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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